"4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde" molecular structure
"4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde" molecular structure
Executive Summary
4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde (CAS: 847446-87-1) is a specialized biaryl scaffold characterized by a high degree of electronic functionalization. Comprising an electron-deficient 3-nitropyridine moiety coupled to a para-formyl phenyl ring, this molecule serves as a critical intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[4,5-b]pyridines and pyrido[2,3-b]indoles. Its structural architecture is defined by a steric "twist" induced by the ortho-nitro group, which governs both its spectroscopic signature and its reactivity profile in medicinal chemistry campaigns targeting GPCRs and kinase inhibitors.
Molecular Architecture & Electronic Properties
Structural Identity
Steric and Electronic Analysis
The molecule is not planar. The steric repulsion between the 3-nitro group on the pyridine ring and the ortho-hydrogens of the phenyl ring forces the two aromatic systems to adopt a twisted conformation. This deconjugation has two major consequences:
-
Reduced Resonance: The electron-withdrawing effect of the nitro group is inductively strong but mesomerically dampened regarding the phenyl ring.
-
Solubility Profile: The disruption of planarity reduces
- stacking interactions in the crystal lattice, generally enhancing solubility in organic solvents compared to planar analogs.
| Feature | Chemical Consequence |
| C2-Linkage | The pyridine nitrogen renders the C2 position electron-deficient, susceptible to nucleophilic attack if not coupled. |
| 3-Nitro Group | Strongly electron-withdrawing; activates the C2 position for cross-coupling but sterically hinders the biaryl bond. |
| 4'-Aldehyde | Versatile handle for reductive amination, oxidation, or Knoevenagel condensations. |
Synthesis & Manufacturing Protocol
The Challenge: S_NAr vs. Cross-Coupling
Synthesizing this molecule requires coupling a 2-halo-3-nitropyridine with a 4-formylphenylboronic acid. The primary challenge is the high reactivity of 2-chloro-3-nitropyridine . The nitro group ortho to the halogen activates the ring for Nucleophilic Aromatic Substitution (
Optimized Suzuki-Miyaura Protocol
Objective: Selective formation of the C-C biaryl bond while preserving the aldehyde and nitro functionalities.
Reagents:
-
Substrate A: 2-Chloro-3-nitropyridine (1.0 eq)
-
Substrate B: 4-Formylphenylboronic acid (1.1 eq)
-
Catalyst:
(5 mol%) or (for sterically demanding cases). -
Base:
(2.0 eq, aqueous 2M solution). Avoid strong hydroxides. -
Solvent: 1,4-Dioxane or DME (Dimethoxyethane).
Step-by-Step Methodology:
-
Degassing: Charge a reaction vessel with 1,4-dioxane and degas with
for 30 minutes. Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligands. -
Pre-complexation: Add 2-Chloro-3-nitropyridine and the Palladium catalyst. Stir for 10 minutes at room temperature. This allows the oxidative addition of the Pd(0) into the activated C-Cl bond to occur (facilitated by the electron-poor pyridine).
-
Addition: Add 4-Formylphenylboronic acid and the aqueous carbonate base.
-
Reflux: Heat the mixture to 90°C–100°C for 4–12 hours. Monitor via TLC (30% EtOAc/Hexanes) or LC-MS. The product typically appears as a bright yellow spot/solid.
-
Workup: Cool to RT. Dilute with water and extract with Ethyl Acetate. The aldehyde is sensitive to air oxidation; minimize exposure during drying.
-
Purification: Flash column chromatography on silica gel.
Synthesis Workflow Diagram
Figure 1: Palladium-catalyzed cross-coupling workflow for the synthesis of the target scaffold.
Analytical Characterization (Self-Validating Metrics)
To ensure the integrity of the synthesized material, the following spectroscopic signatures must be verified. Deviations suggest common impurities (e.g., protodeboronation of the boronic acid or hydrolysis of the chloropyridine).
| Technique | Expected Signature | Diagnostic Value |
| 1H NMR (DMSO-d6) | Confirming the aldehyde is intact and the pyridine ring is substituted.[3] | |
| IR Spectroscopy | 1700-1710 cm⁻¹: C=O stretch (Aldehyde). 1530 & 1350 cm⁻¹: N-O stretch (Nitro asymmetric/symmetric). | Rapid confirmation of functional groups. |
| Mass Spectrometry | m/z 229 [M+H]⁺. | Absence of m/z 159 (hydrolyzed chloropyridine) or m/z 122 (benzaldehyde). |
Reactivity Profile & Pharmaceutical Applications
The "Trojan Horse" Scaffold
This molecule is rarely the final drug; it is a "Trojan Horse" intermediate. The combination of an aldehyde and a nitro group allows for reductive cyclization cascades .
Key Pathway: Reductive Cyclization to Imidazo[4,5-b]pyridines
Upon reduction of the nitro group (
Reaction Pathway Diagram
Figure 2: Divergent synthetic utility of the scaffold in drug discovery.
Applications in Drug Discovery
-
CRF Receptor Antagonists: Research indicates that 2,3-substituted pyridine derivatives serve as potent ligands for Corticotropin-Releasing Factor (CRF) receptors. The aldehyde provides a handle to attach solubilizing groups or pharmacophores required for receptor binding pocket occupancy.
-
Proteomics: The aldehyde group is a classic "warhead" for reacting with lysine residues or N-termini in proteins (via reductive amination), making this scaffold useful as a cleavable linker or a spectroscopic probe when coupled with fluorophores.
References
-
Sigma-Aldrich. 4-(3-nitropyridin-2-yl)benzaldehyde Product Page. Verified Source. Link
-
National Institutes of Health (NIH). CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides. Bioorg Med Chem Lett. 2003.[5] Link
-
Miyaura, N., & Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link
-
Santa Cruz Biotechnology. 4-(3-Nitro-2-pyridinyl)benzenecarbaldehyde Product Data. Link
Sources
- 1. angenesci.com [angenesci.com]
- 2. 4-nitropyridine-3-yl 4-cyanobenzonitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-(3-nitro-2-pyridinyl)benzenecarbaldehyde,(CAS# 847446-87-1)|Sinfoo BIOCHEM [sinfoobiotech.com]
- 4. scbt.com [scbt.com]
- 5. CRF ligands via Suzuki and Negishi couplings of 3-pyridyl boronic acids or halides with 2-benzyloxy-4-chloro-3-nitropyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
